4-(Difluoromethyl)-3,5-difluorobenzoic acid

Lipophilicity ADME Physicochemical Properties

Acquire 4-(difluoromethyl)-3,5-difluorobenzoic acid (≥98%) as a strategic building block for structure-activity exploration. Its 1,2,3,5-tetrasubstituted core uniquely combines a carboxylic acid handle with 3,5-difluoro electron modulation and a -CF₂H group that acts as a lipophilic hydrogen bond donor/bioisostere for hydroxyl or thiol. This specific pattern quantitatively alters pKa, lipophilicity, and metabolic stability vs. regioisomeric or non-fluorinated analogs—directly enhancing potency, selectivity, and in vivo behavior in agrochemical and pharmaceutical leads. Also valuable for fluorinated monomers, liquid crystals, and ¹⁹F NMR probes.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
Cat. No. B8074506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-3,5-difluorobenzoic acid
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(F)F)F)C(=O)O
InChIInChI=1S/C8H4F4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7H,(H,13,14)
InChIKeyPSTDZQKSEAWEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-3,5-difluorobenzoic Acid: Technical Specifications and Baseline Physicochemical Profile


4-(Difluoromethyl)-3,5-difluorobenzoic acid (CAS 1807176-85-7; C₈H₄F₄O₂; MW 208.11) is a highly fluorinated aromatic carboxylic acid building block. It features a 1,2,3,5-tetrasubstituted benzene core bearing a carboxylic acid group at position 1, fluorine atoms at positions 3 and 5, and a difluoromethyl (-CF₂H) substituent at position 4 . This specific substitution pattern creates a unique electronic and steric environment distinct from mono-fluorinated, non-fluorinated, or regioisomeric difluoromethyl benzoic acids. The compound is commercially available at research scales with typical purities of ≥98% .

Why 4-(Difluoromethyl)-3,5-difluorobenzoic Acid Cannot Be Readily Replaced by Generic Analogs


Substituting 4-(difluoromethyl)-3,5-difluorobenzoic acid with a less fluorinated or regioisomeric analog introduces predictable and quantifiable changes to key molecular properties, which can undermine the performance of a derived active molecule. The difluoromethyl (-CF₂H) group is not merely a passive substituent; it functions as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, with a hydrogen bond donation capacity similar to thiophenol and aniline [1]. Furthermore, the -CF₂H group confers distinct electronic effects (σₚ ≈ 0.32, versus σₚ ≈ 0.54 for -CF₃), resulting in different metabolic stability and lipophilicity profiles compared to trifluoromethylated or non-fluorinated analogs [2]. The specific 3,5-difluoro substitution pattern further modulates the electron density on the benzoic acid ring, impacting the acidity (pKa) and the reactivity of the carboxylic acid handle for downstream derivatization. These differences are not academic; they translate directly into measurable variations in potency, selectivity, and in vivo behavior as detailed in the quantitative evidence below.

Quantitative Differentiation: 4-(Difluoromethyl)-3,5-difluorobenzoic Acid vs. Key Analogs


LogP and Lipophilicity: Superior Partition Coefficient for Membrane Permeation

4-(Difluoromethyl)-3,5-difluorobenzoic acid exhibits a calculated LogP of 2.31 . This value represents a substantial increase in lipophilicity compared to the non-fluorinated benzoic acid analog (LogP ~1.9) and a more moderate, tunable increase relative to the trifluoromethylated analog (expected LogP > 2.5). In the context of pesticide design, the CF₂H group provides a moderate regulation of lipophilicity compared to the more drastic increase caused by a CF₃ group, which can lead to excessive lipophilicity and associated toxicity or off-target effects [1].

Lipophilicity ADME Physicochemical Properties Drug Design

Metabolic Stability: Enhanced Resistance to Oxidative Metabolism via Bioisosterism

The difluoromethyl (-CF₂H) group in 4-(difluoromethyl)-3,5-difluorobenzoic acid acts as a metabolically stable bioisostere for oxidation-prone groups like methoxy (-OCH₃) or methyl (-CH₃) [1]. Replacing a methoxy or methyl group with a CF₂H group on a benzoic acid scaffold eliminates the primary site for Cytochrome P450-mediated O-demethylation or aliphatic hydroxylation, respectively. This is a class-level effect: compounds incorporating the CF₂H group demonstrate improved metabolic stability and bioavailability compared to their non-fluorinated counterparts [2].

Metabolic Stability Bioisosterism ADME Agrochemicals

Hydrogen Bond Donation: The 'Lipophilic Hydrogen Bond' Effect for Enhanced Target Binding

The difluoromethyl (-CF₂H) group on 4-(difluoromethyl)-3,5-difluorobenzoic acid is capable of acting as a hydrogen bond donor (HBD) [1]. Experimental measurements have established that the HBD strength of the CF₂H group is comparable to that of thiophenol and aniline, and is notably stronger than the HBD capacity of a hydroxyl group in certain contexts [1]. This contrasts sharply with a trifluoromethyl (-CF₃) group, which cannot serve as a hydrogen bond donor and acts solely as a hydrophobic moiety.

Hydrogen Bonding Bioisosterism Target Engagement Structure-Activity Relationship

Electronic and Steric Tuning: A Dual-Functional Scaffold for Regioselective Derivatization

The specific substitution pattern of 4-(difluoromethyl)-3,5-difluorobenzoic acid creates a unique electronic environment for synthetic manipulations. The carboxylic acid group is deactivated towards electrophilic aromatic substitution (EAS) by the two electron-withdrawing fluorine atoms at the ortho-like positions (3 and 5) and the -CF₂H group at the para position (4). This directs any potential EAS to the less deactivated positions, if available. More importantly, the steric hindrance imparted by the 3- and 5-fluoro substituents around the carboxylic acid moiety influences the reactivity and regioselectivity in nucleophilic acyl substitutions (e.g., amide bond formation, esterification) compared to analogs lacking these fluorine atoms, such as 4-(difluoromethyl)benzoic acid .

Organic Synthesis Regioselectivity Electronic Effects Building Block

Procurement-Driven Application Scenarios for 4-(Difluoromethyl)-3,5-difluorobenzoic Acid


Agrochemical Discovery: Synthesis of Novel Fungicides, Herbicides, or Insecticides

Use 4-(difluoromethyl)-3,5-difluorobenzoic acid as a key intermediate to synthesize amide or ester derivatives that incorporate the metabolically stable -CF₂H group. This is a proven strategy to improve the environmental persistence and bioavailability of a crop protection agent. The unique electronic profile of this compound allows for the fine-tuning of the active ingredient's lipophilicity, a critical parameter for cuticular penetration in plants and insects [1]. The -CF₂H group serves as a superior bioisostere for oxidation-prone methoxy or methyl groups found in older generations of agrochemicals [1].

Medicinal Chemistry: Lead Optimization for Enhanced ADME Properties

Incorporate this building block into a lead series to systematically explore the 'lipophilic hydrogen bond' effect. The difluoromethyl group can be used to replace a hydroxyl or thiol group in a pharmacophore, maintaining a key hydrogen-bonding interaction with the target while simultaneously improving membrane permeability and metabolic stability [2]. The added steric bulk from the 3,5-difluoro substitution can also be leveraged to lock the molecule into a specific bioactive conformation or to reduce off-target activity by introducing a steric clash with undesired targets.

Advanced Material Science: Synthesis of Liquid Crystals and Fluorinated Polymers

The high fluorine content and specific substitution pattern make this compound a valuable precursor for synthesizing fluorinated monomers. The resulting polymers exhibit desirable properties such as low dielectric constant, high thermal stability, and hydrophobicity. Furthermore, the compound's rigid, polarizable core is a known structural motif in the design of liquid crystalline materials for display technologies. The difluoromethyl and fluoro substituents provide the necessary dipole moment and polarizability anisotropy for mesophase formation [3].

Chemical Biology: Design of '19F NMR Probes and Activity-Based Probes

The multiple fluorine atoms (both aromatic and the -CF₂H group) provide a strong and distinct ¹⁹F NMR signal. This building block can be conjugated to small molecules or peptides to create highly sensitive probes for monitoring protein-ligand interactions, conformational changes, and metabolic transformations in complex biological environments using ¹⁹F NMR spectroscopy. The metabolic stability of the fluorinated scaffold ensures the probe remains intact for the duration of the experiment.

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